
4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine is a chemical compound with the molecular formula C10H17N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine consists of a six-membered piperidine ring with two methyl groups attached to the 4th carbon atom and a prop-2-yn-1-yl group attached to the nitrogen atom .Aplicaciones Científicas De Investigación
Sigma Receptor Binding and Antiproliferative Activity
4,4-Dimethylpiperidine derivatives have been explored for their affinity and selectivity at sigma receptors. For instance, methyl substitution on the piperidine ring has shown selective binding and activity at the sigma(1) receptor. These derivatives demonstrated significant antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).
Crystal Structure Analysis
The crystal structure of related 4,4-dimethylpiperidine derivatives has been analyzed, providing insights into molecular conformations and interactions. Such structural data is crucial for understanding the molecule's interactions and potential applications in various fields, including materials science and drug design (Rajnikant et al., 2010).
Potential as Sunscreens and UV Filters
Some derivatives of 4,4-dimethylpiperidine have been proposed as potential sunscreens and UV filters. Synthesis, spectral characterization, and computational analysis have been conducted to validate their use in protecting against UV radiation, highlighting their potential application in cosmetic and dermatological products (Suresh et al., 2015).
Corrosion Inhibition
Piperidine derivatives, including those with a 4,4-dimethyl structure, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been performed to understand their effectiveness, making them potential candidates for use in materials science and engineering applications (Kaya et al., 2016).
Antiplatelet Activities
Newly synthesized derivatives of 4,4-dimethylpiperidine have shown inhibitory effects on platelet aggregation. This indicates their potential application in the development of novel therapeutic agents for treating cardiovascular diseases (Park et al., 2008).
Antimicrobial Activity
Certain 4,4-dimethylpiperidine derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains. This highlights their potential use in developing new antimicrobial agents (Sundararajan et al., 2015).
Propiedades
IUPAC Name |
4,4-dimethyl-1-prop-2-ynylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-4-7-11-8-5-10(2,3)6-9-11/h1H,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTSYCSMXOZFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1-(prop-2-yn-1-yl)piperidine | |
CAS RN |
1340168-07-1 |
Source


|
| Record name | 4,4-dimethyl-1-(prop-2-yn-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3011744.png)
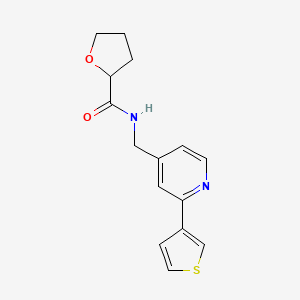
![8-methoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B3011748.png)
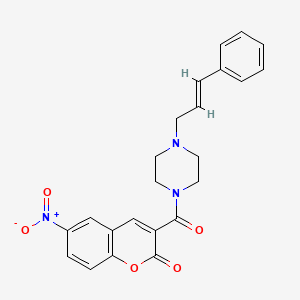
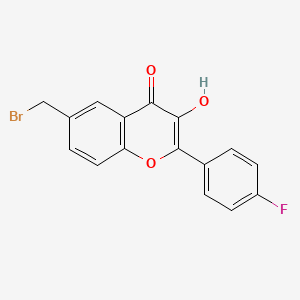

![2-chloro-N-[3-morpholin-4-ylsulfonyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3011755.png)
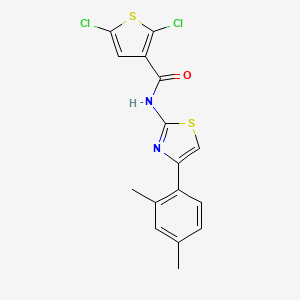


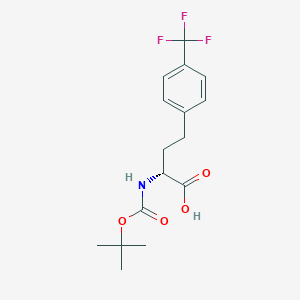
![N-(5-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B3011762.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3011765.png)
![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3011766.png)